(2E)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-N-(3-methylphenyl)prop-2-enamide
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Overview
Description
(2E)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-N-(3-methylphenyl)prop-2-enamide is a complex organic compound that features a cyano group, a furan ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-N-(3-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Furan Ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the Nitro Group: Nitration of the furan ring to introduce the nitro group at the desired position.
Formation of the Cyano Group: Introduction of the cyano group through a cyanation reaction.
Coupling Reactions: Coupling the furan ring with the cyano and nitrophenyl groups using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the cyano and nitrophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the furan ring or nitrophenyl group.
Reduction: Reduction of the nitro group yields an amine derivative.
Substitution: Substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity: May exhibit biological activity such as antimicrobial or anticancer properties, though specific studies would be required to confirm this.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Materials Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-N-(3-methylphenyl)prop-2-enamide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-cyano-3-[5-(2-methylphenyl)furan-2-yl]-N-(3-methylphenyl)prop-2-enamide: Lacks the nitro group.
(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]-N-(3-methylphenyl)prop-2-enamide: Different position of the nitro group.
Uniqueness
The presence of both the cyano and nitrophenyl groups in (2E)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-N-(3-methylphenyl)prop-2-enamide makes it unique, potentially offering distinct reactivity and applications compared to similar compounds.
Properties
IUPAC Name |
(E)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-N-(3-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4/c1-14-4-3-5-17(10-14)24-22(26)16(13-23)12-19-7-9-21(29-19)20-8-6-18(25(27)28)11-15(20)2/h3-12H,1-2H3,(H,24,26)/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUGKLGWVZFZDT-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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